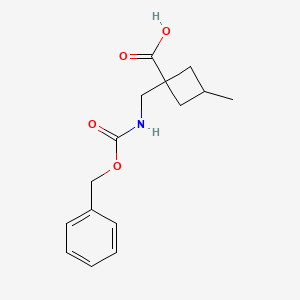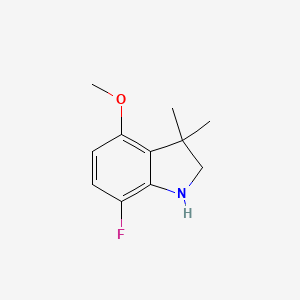
7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy group at the 4th position, and two methyl groups at the 3rd position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline derivatives.
Formation of Indole Ring: The indole ring is formed through a series of cyclization reactions. Common methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups are introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and diazonium salts for azo coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may influence its binding affinity and selectivity.
3,3-dimethyl-2,3-dihydro-1H-indole: Lacks both the fluorine and methoxy groups, making it less specialized for certain applications.
Uniqueness
The presence of both fluorine and methoxy groups in 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole makes it unique. These substituents can significantly alter the compound’s electronic properties, reactivity, and interactions with biological targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H14FNO |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
7-fluoro-4-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3 |
InChI-Schlüssel |
SIPYUPCVJPNJSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC2=C(C=CC(=C21)OC)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


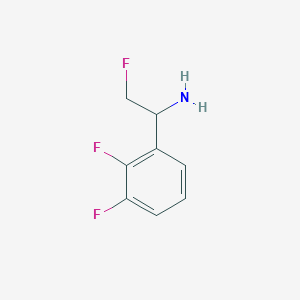
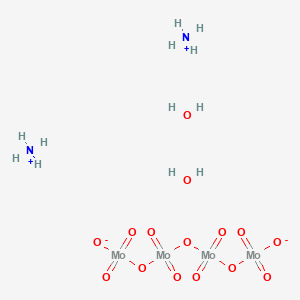
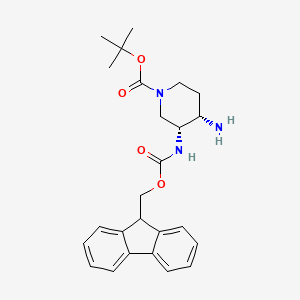

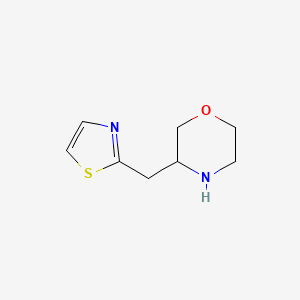

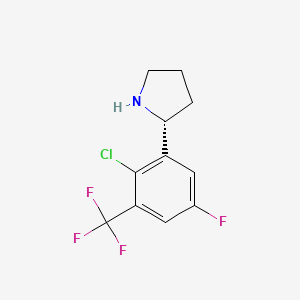

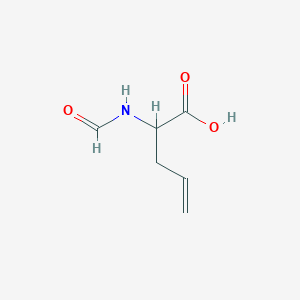
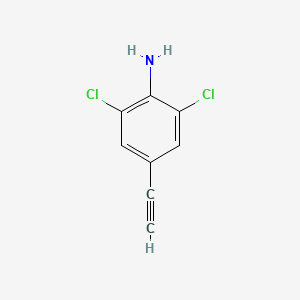
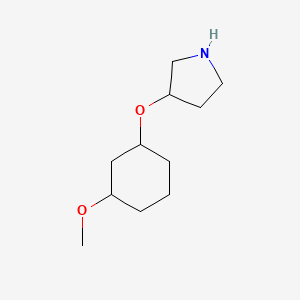
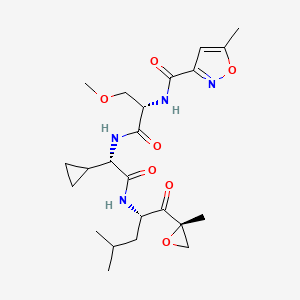
![8-Methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B13334052.png)
